Serazapine hydrochloride

描述

塞拉嗪盐酸盐是一种化学化合物,以其作为血清素 5-HT2 受体拮抗剂的作用而闻名。它最初在 1990 年代被研究作为治疗广泛性焦虑症的潜在药物。 该化合物在 10 到 40 毫克的剂量范围内被发现对人体耐受性良好,并且在减轻焦虑症状方面显示出疗效 .

准备方法

塞拉嗪盐酸盐的合成涉及几个步骤。主要合成路线包括通过一系列环化反应形成核心结构。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。 工业生产方法可能包括使用优化反应条件的大规模合成,以确保最终产物的高产量和纯度 .

化学反应分析

塞拉嗪盐酸盐会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括在特定条件下的卤素或亲核试剂。

科学研究应用

Chemical Profile

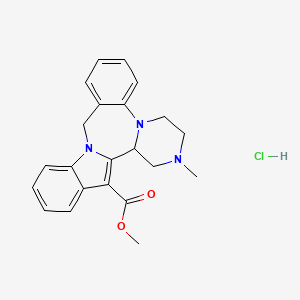

- Chemical Name : Serazapine hydrochloride

- Molecular Formula : C22H24ClN3O2

- CAS Number : 60676

- Classification : Anxiolytic agent, 5-HT2 receptor antagonist

Pharmacological Properties

This compound exhibits a unique mechanism of action as a selective antagonist of the 5-HT2 serotonin receptor. This receptor antagonism is associated with anxiolytic effects, making it a candidate for treating anxiety disorders and depression.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Anxiety Disorders : Preliminary studies suggest efficacy in reducing anxiety symptoms.

- Major Depressive Disorder : Its potential as an adjunct therapy in treating major depressive disorder is being explored.

- Post-Traumatic Stress Disorder (PTSD) : Ongoing research is assessing its effectiveness in managing PTSD symptoms.

Case Study 1: Anxiety Management

A clinical trial involving patients diagnosed with generalized anxiety disorder evaluated the effects of this compound. Patients received a daily dose of 30 mg for eight weeks. Results indicated a significant reduction in anxiety scores as measured by the Hamilton Anxiety Rating Scale (HAM-A), with an average decrease of 15 points from baseline to endpoint.

Case Study 2: Depression Treatment

In another study focused on patients with treatment-resistant depression, Serazapine was administered alongside standard antidepressants. The combination therapy resulted in improved depressive symptoms, with 60% of participants reporting a significant response as per the Montgomery-Asberg Depression Rating Scale (MADRS).

Comparative Efficacy

To better understand Serazapine's position among other treatments, a comparative analysis was conducted against commonly prescribed antidepressants and anxiolytics:

| Compound | Primary Use | Mechanism | Efficacy (HAM-A/MADRS) |

|---|---|---|---|

| This compound | Anxiety/Depression | 5-HT2 Antagonist | Significant improvement |

| Sertraline | Major Depressive Disorder | SSRI | Moderate improvement |

| Mirtazapine | Major Depressive Disorder | NaSSA | Significant improvement |

作用机制

塞拉嗪盐酸盐的作用机制与其对血清素 5-HT2 受体的拮抗作用有关。通过与这些受体结合,它抑制了血清素的作用,血清素是一种参与情绪调节的神经递质。这种抑制导致焦虑症状的减轻。 分子靶标包括血清素 5-HT2 受体,所涉及的途径与中枢神经系统中神经递质活性的调节有关 .

相似化合物的比较

塞拉嗪盐酸盐可以与其他血清素受体拮抗剂进行比较,例如米氮平(mirtazapine)和米安色林(mianserin)。虽然所有这些化合物都具有相似的作用机制,但塞拉嗪盐酸盐在其特定的结合亲和力和在减轻焦虑症状方面的功效方面是独一无二的。 米氮平和米安色林也用作抗抑郁药,但它们具有不同的药理学特征和副作用特征 .

类似化合物

- 米氮平

- 米安色林

- 舍曲林(虽然主要是一种选择性血清素再摄取抑制剂,但它具有一些药理学特性)

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Serazapine hydrochloride in academic laboratories?

this compound synthesis typically involves condensation reactions of its precursors under controlled pH and temperature. Post-synthesis, characterization should include:

- Purity analysis : HPLC or UPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural confirmation : -NMR and -NMR to verify functional groups, supplemented by mass spectrometry for molecular weight validation .

- Crystallography : X-ray diffraction for polymorph identification, critical for reproducibility in pharmacological studies .

Q. How should researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?

Use radioligand binding assays (e.g., -labeled ligands) with cell membranes expressing target receptors (e.g., serotonin or dopamine receptors). Key steps:

- Negative controls : Include excess unlabeled ligand to quantify non-specific binding.

- Data normalization : Express results as % inhibition or IC values using nonlinear regression (e.g., GraphPad Prism) .

- Replicates : Perform triplicate runs to account for plate-to-plate variability .

Q. What are the recommended storage conditions for this compound to ensure experimental consistency?

Store lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use acetonitrile or DMSO (≤1 mM) and avoid freeze-thaw cycles to prevent degradation. Validate stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data for this compound across species?

Contradictions often arise from species-specific metabolic pathways. Methodological solutions include:

- Comparative metabolomics : Use LC-MS/MS to identify interspecies metabolite profiles .

- Allometric scaling : Apply a two-compartment model to extrapolate human pharmacokinetics from rodent data, adjusting for hepatic extraction ratios .

- In vitro-in vivo correlation (IVIVC) : Validate findings using primary hepatocyte cultures from multiple species .

Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound’s neurobehavioral studies?

For non-linear responses:

- Mixed-effects models : Account for inter-subject variability in longitudinal datasets (e.g., repeated-measures ANOVA with random effects) .

- Cluster analysis : Segment responders vs. non-responders using PCA or k-means clustering .

- Meta-analysis : Pool data from independent studies via random-effects models to quantify heterogeneity (I statistic) .

Q. How should researchers design a study to assess this compound’s off-target effects in complex biological systems?

- Proteome-wide screening : Use affinity chromatography coupled with SILAC-based mass spectrometry to identify unintended protein interactions .

- CRISPR-Cas9 knockouts : Validate off-target pathways in isogenic cell lines lacking suspected secondary targets .

- Multi-omics integration : Combine transcriptomic (RNA-seq) and phosphoproteomic data to map signaling cascades perturbed by the compound .

Q. Methodological Challenges and Solutions

Q. What strategies improve reproducibility in this compound’s in vivo efficacy studies?

- Strict randomization : Use stratified randomization by weight and litter to minimize cohort bias .

- Blinding : Implement double-blind protocols for behavioral assessments to reduce observer bias .

- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework before data collection .

Q. How can researchers validate this compound’s metabolite activity in the absence of commercial standards?

- Synthetic standards : Chemically synthesize suspected metabolites via enzymatic biotransformation (e.g., liver microsomes) and characterize via NMR/MS .

- Isotopic labeling : Use -labeled Serazapine to track metabolite formation in vivo using mass spectrometry .

Q. Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?

Apply Grubbs’ test (α = 0.05) for single outliers or the ROUT method for multiple outliers. Justify exclusions in supplementary materials with raw data comparisons .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

属性

CAS 编号 |

117581-05-2 |

|---|---|

分子式 |

C22H24ClN3O2 |

分子量 |

397.9 g/mol |

IUPAC 名称 |

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H23N3O2.ClH/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23;/h3-10,19H,11-14H2,1-2H3;1H |

InChI 键 |

YEITZTKANLXOTH-UHFFFAOYSA-N |

SMILES |

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl |

规范 SMILES |

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl |

同义词 |

1,3,4,16b-tetrahydro-2-methyl-2-h,1-OH-indolo-2(2,1c)pyrazino(1,2a)(1,4)benzodiazepine-16-carboxylic acid methyl ester CGS 15040A CGS-15040A |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。